2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-18(12-15-6-3-5-14-4-1-2-7-17(14)15)21-16-8-10-22(13-16)19-20-9-11-24-19/h1-7,9,11,16H,8,10,12-13H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJLWQSUYGOYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=CC3=CC=CC=C32)C4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Construction via Cyclocondensation
The thiazole moiety is typically introduced through cyclocondensation reactions. A validated protocol involves:
- Bromination of 1-(4-acetylphenyl)pyrrolidin-3-carboxylic acid using Br₂ in acetic acid to yield α-bromoacyl intermediates.
- Reaction with thiourea derivatives under refluxing acetone (56–72 hours), achieving 78–87% yields.
Representative Reaction:
$$
\text{Pyrrolidine-3-carboxylic acid derivative} + \text{Thiourea} \xrightarrow{\text{Acetone, Δ}} \text{1-(Thiazol-2-yl)pyrrolidin-3-amine}
$$
Key parameters:
Alternative Route Using Heteropolyacid Catalysis
Silica-supported molybdatophosphoric acid (H₃PMo₁₂O₄₀·xH₂O/SiO₂) enables solvent-free synthesis:
- React pyrrolidine-3-amine with 2-mercaptothiazole in a 1:1.2 molar ratio
- Yield: 89% after 4 hours at 110°C
Advantages:
Preparation of Naphthalen-1-yl Acetic Acid Derivatives
Friedel-Crafts Acylation
Naphthalene undergoes electrophilic substitution at the 1-position using acetyl chloride/AlCl₃:
$$
\text{Naphthalene} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃, CS₂}} \text{1-Acetylnaphthalene} \quad (82\%\text{ yield})
$$
Subsequent oxidation with KMnO₄/H₂SO₄ converts the acetyl group to carboxylic acid.
Direct Carboxylation Strategies
Recent developments employ Pd-catalyzed C–H activation:
| Condition | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| CO atmosphere | Pd(OAc)₂/PPh₃/DMA | 67 | |
| Microwaves (150°C) | Pd/C + CuI | 74 |
Reaction time reduced from 24 hours to 45 minutes under microwave irradiation.
Amide Coupling Methodologies
Classical Activation with DIC/HOBt
Coupling naphthalen-1-yl acetic acid with 1-(thiazol-2-yl)pyrrolidin-3-amine:
- Molar ratio: 1:1.05 (amine excess minimizes diacylation)
- Activator: N,N'-Diisopropylcarbodiimide (DIC) with HOAt
- Solvent: Anhydrous CH₂Cl₂ (0°C to RT gradient)
- Yield: 91% after 12 hours
Side Products:
Green Chemistry Approaches
Solvent-free mechanochemical synthesis achieves comparable efficiency:
| Parameter | Ball Milling | Solution Phase |
|---|---|---|
| Time | 2 hours | 12 hours |
| Yield | 88% | 91% |
| E-Factor | 0.7 | 8.3 |
| Energy Consumption | 0.4 kWh/mol | 3.2 kWh/mol |
Catalyst: SiO₂-immobilized HPA (0.5 mol%)
Stereochemical Considerations in Pyrrolidine Functionalization
The configuration at C3 of pyrrolidine critically influences biological activity. Chiral resolution methods include:
Diastereomeric Salt Formation
Enzymatic Kinetic Resolution
- Lipase B from Candida antarctica (CAL-B)
- Substrate: Racemic N-Boc-protected amine
- Conversion: 49% (24 hours), ee >99%
Analytical Characterization Benchmarks
Critical spectroscopic data for quality control:
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.21 (d, J=8.5 Hz, 1H, naphthyl H-8)
- δ 7.89–7.45 (m, 6H, naphthyl H-2–7)
- δ 4.12 (q, J=6.8 Hz, 1H, pyrrolidine H-3)
- δ 3.72 (s, 2H, CH₂CO)
HRMS (ESI-TOF):
Industrial-Scale Production Challenges
Exothermicity Management
The bromination step (Section 2.1) releases ΔH=−127 kJ/mol. Mitigation strategies:
Catalyst Recovery Systems
For HPA-catalyzed reactions:
- Magnetic Fe₃O₄@SiO₂-HPA nanocomposites
- Recovery yield: 98.2% after 10 cycles (VSM analysis)
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene or thiazole rings.
Reduction: Reduced forms of the acetamide or pyrrolidine rings.
Substitution: Substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related N-(thiazol-2-yl)acetamide derivatives, focusing on aryl substituents and secondary heterocycles:
Key Structural and Electronic Differences
- This bulk may enhance membrane permeability or protein-binding avidity .
- Hydrogen-Bonding Capacity: The pyrrolidine NH and thiazole N atoms offer hydrogen-bond donors/acceptors, contrasting with rigid dichlorophenyl analogs that rely on intermolecular N–H⋯N interactions .
Pharmacological Implications
- Antibacterial Potential: The dichlorophenyl analog’s similarity to benzylpenicillin suggests aryl-acetamide-thiazole compounds may disrupt bacterial cell wall synthesis . The target compound’s naphthalene group could enhance Gram-positive bacterial targeting due to increased lipophilicity.
- Central Nervous System (CNS) Activity : Thiazole derivatives like SB705498 (a urea analog with pyrrolidine-thiazole motifs) act as TRPV1 antagonists . The target compound’s pyrrolidine-thiazole unit may similarly modulate ion channels or GPCRs.
Biological Activity
2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is a complex organic compound that integrates a naphthalene moiety, a thiazole ring, and a pyrrolidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is with a molecular weight of 320.43 g/mol. The compound features multiple functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may exert its effects through:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can modulate various biological pathways, making it a candidate for drug development.
Antitumor Activity
Research indicates that compounds containing thiazole and naphthalene moieties exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiazole can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The following table summarizes findings from recent studies on related thiazole-containing compounds:
| Compound | IC50 (µM) | Target | Cell Line |
|---|---|---|---|
| Compound A | 0.17 | PI3Kα/HDAC6 | L-363 |
| Compound B | 1.98 | Bcl-2 | Jurkat |
| Compound C | 0.5 | Unknown | HT-29 |
Case Study : A recent study demonstrated that thiazole-integrated pyrrolidine derivatives showed potent cytotoxicity against various cancer cell lines, indicating the importance of structural modifications in enhancing biological activity .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. For example, certain naphthalene-thiazole compounds have shown promise in reducing seizure activity in animal models, suggesting potential therapeutic applications in epilepsy.
Case Study : A study evaluating the anticonvulsant activity of thiazole-pyrrolidine analogues found that specific substitutions on the thiazole ring significantly enhanced efficacy against seizures induced by pentylenetetrazol (PTZ) .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis highlights that modifications to the naphthalene and thiazole rings can significantly influence the biological activity of these compounds. For instance:
- Electron-donating groups on the phenyl ring enhance anticancer activity.
- Substituents at specific positions on the thiazole ring are critical for achieving desired pharmacological effects.
Synthesis and Research Applications
The synthesis of 2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide typically involves multi-step organic reactions, including Friedel-Crafts acylation and Hantzsch thiazole synthesis . This compound serves as an intermediate in organic synthesis and as a potential pharmacophore in drug design.
Q & A
Q. What strategies stabilize this compound under physiological conditions?
- Degradation pathways : Hydrolysis of the acetamide group in acidic environments .
- Stabilization :
- Prodrug design : Mask the amide as an ester for improved plasma stability.
- Lyophilization : Store as a lyophilized powder at 253 K to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
